

5-(4-Fluorophenyl)isoxazole chemical properties

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027

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Core Physicochemical and Structural Properties

5-(4-Fluorophenyl)isoxazole is a solid, stable heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 5-position.^[1] The presence of the fluorine atom is a key feature, often introduced in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.^[1] The isoxazole ring itself is an important pharmacophore found in numerous biologically active molecules.^{[2][3]}

The core properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	138716-37-7	[1]
Molecular Formula	C ₉ H ₆ FNO	[1]
Molecular Weight	163.15 g/mol	[1]
Appearance	Off-white crystalline solid	[1]
Melting Point	52-58 °C	[1]
Predicted XlogP	2.1	[4]
Storage	Store at 0-8°C	[1]

Spectroscopic Profile: Structural Elucidation

The structural identity of **5-(4-Fluorophenyl)isoxazole** is unequivocally confirmed through a combination of spectroscopic techniques. While a complete public spectrum for this specific molecule is not readily available, data from closely related analogs, such as 5-(4-Fluorophenyl)-3-phenylisoxazole, provide a reliable basis for interpreting its spectral characteristics.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton and the protons of the 4-fluorophenyl group. The isoxazole C4-H proton should appear as a sharp singlet, typically downfield (δ 6.8-7.0 ppm), due to the aromatic nature of the ring.^[5]^[6] The protons on the fluorophenyl ring will present as two multiplets or doublets of doublets in the aromatic region (δ 7.1-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring, with coupling to the fluorine atom.^[5]
- ¹³C NMR: The carbon spectrum will show nine distinct signals. Key resonances include the two carbons of the isoxazole ring (C3, C4, and C5), with C5 being significantly downfield due to its attachment to the phenyl ring and the heteroatoms. The carbons of the fluorophenyl ring will also be present, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹J_{C-F}), a hallmark of fluorinated aromatic compounds.
^[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular ion $[M+H]^+$.^[4] High-resolution mass spectrometry (HRMS) would show a precise mass consistent with the molecular formula C_9H_6FNO .

- Predicted ESI-MS Adducts:

- $[M+H]^+$: m/z 164.05061^[4]
- $[M+Na]^+$: m/z 186.03255^[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for **5-(4-Fluorophenyl)isoxazole** would include:

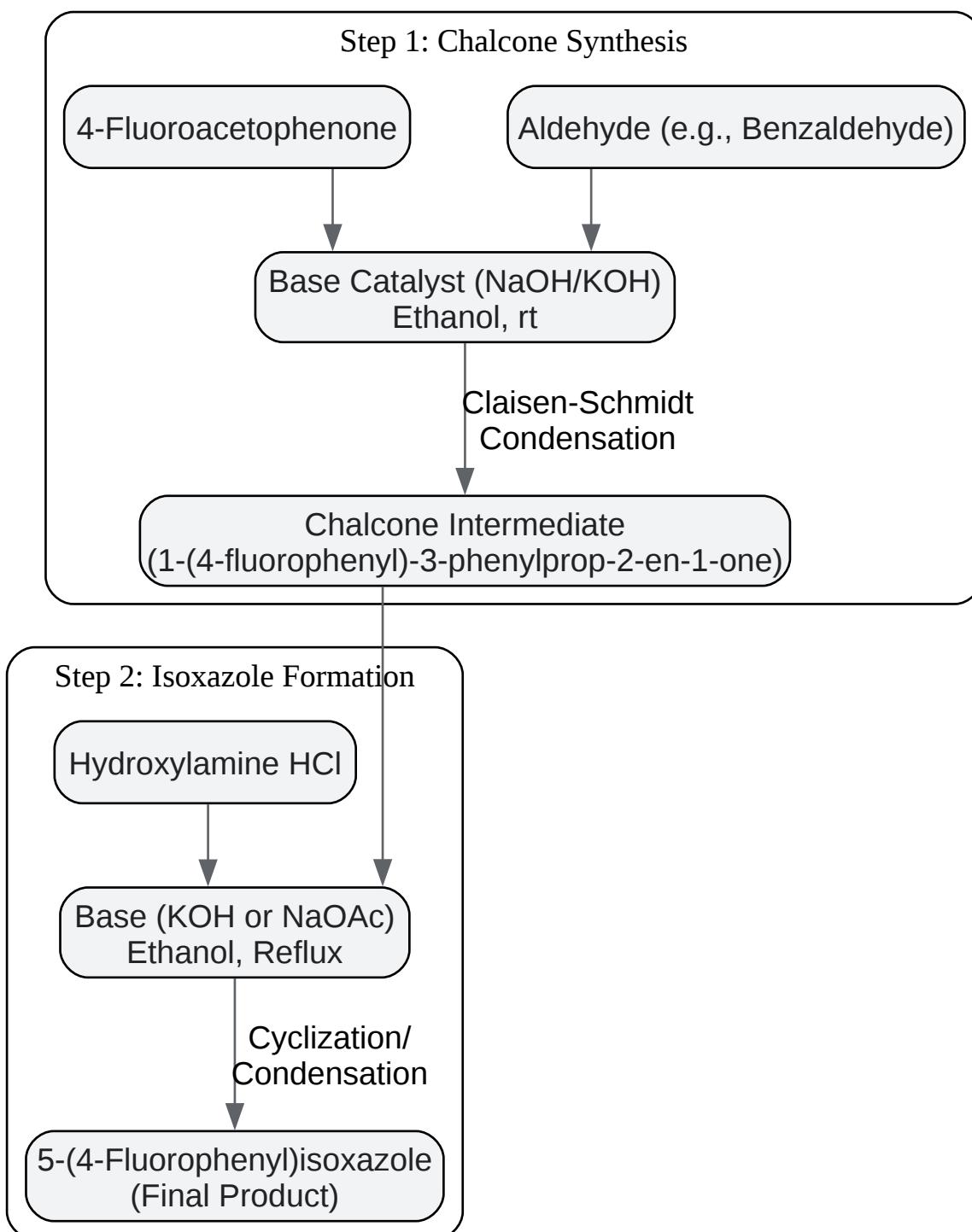
- $\sim 3050\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretching.[5]
- $\sim 1580\text{-}1610\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.[5][7]
- $\sim 1460\text{-}1520\text{ cm}^{-1}$: C=C aromatic ring stretching.[5]
- $\sim 1400\text{ cm}^{-1}$: N-O stretching of the isoxazole ring.[5]
- $\sim 1250\text{ cm}^{-1}$: C-F stretching, a strong and characteristic band for the fluorophenyl group.[5]

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing 5-aryl-isoxazoles is through the cyclization of a chalcone intermediate.[8][9] This two-step process begins with the synthesis of a chalcone via a Claisen-Schmidt condensation, followed by reaction with hydroxylamine to form the isoxazole ring.

General Synthetic Workflow

The workflow involves the base-catalyzed condensation of an appropriate acetophenone with an aldehyde to form a chalcone, which is then cyclized.

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Caption: General workflow for the synthesis of 5-aryl-isoxazoles.

Detailed Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)isoxazole

This protocol is a representative procedure based on established methods for isoxazole synthesis from chalcones.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Part A: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

- **Reagent Preparation:** In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.
- **Reaction Initiation:** While stirring vigorously at room temperature, slowly add 10 mL of an aqueous potassium hydroxide solution (40% w/v).
- **Reaction Monitoring:** Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick precipitate usually forms.
- **Work-up and Isolation:** Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
- **Purification:** Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol to yield pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of 5-(4-Fluorophenyl)isoxazole

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Part A (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of absolute ethanol.
- **Cyclization:** Add potassium hydroxide (40% aqueous solution, 2.5 mL) to the mixture.[\[8\]](#) The choice of base is critical; weaker bases like sodium acetate can also be used, potentially requiring longer reaction times.[\[10\]](#)
- **Heating:** Heat the reaction mixture to reflux and maintain for 4-12 hours.[\[8\]](#)[\[9\]](#) Monitor the disappearance of the starting material by TLC.

- Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice.
- Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

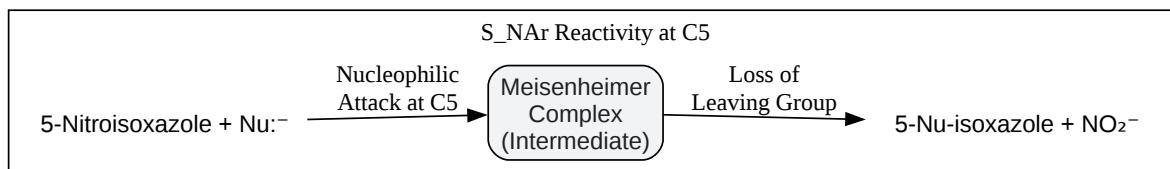
Chemical Reactivity and Mechanistic Pathways

The reactivity of **5-(4-Fluorophenyl)isoxazole** is governed by the interplay between the electron-deficient isoxazole ring and the attached fluorophenyl substituent.

Reactivity of the Isoxazole Ring

The isoxazole ring is relatively stable due to its aromatic character. However, it can undergo specific reactions:

- Nucleophilic Attack: The C5 position is susceptible to nucleophilic attack, particularly if the ring is activated with a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is displaced by various nucleophiles.[2][12] This provides a pathway to further functionalize the isoxazole core.
- Ring Opening: Under certain reductive (e.g., catalytic hydrogenation) or basic conditions, the N-O bond can be cleaved, leading to ring-opened products. This reactivity is a powerful tool in synthetic chemistry for accessing different molecular scaffolds.



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Caption: SNAr mechanism at the C5 position of an activated isoxazole.

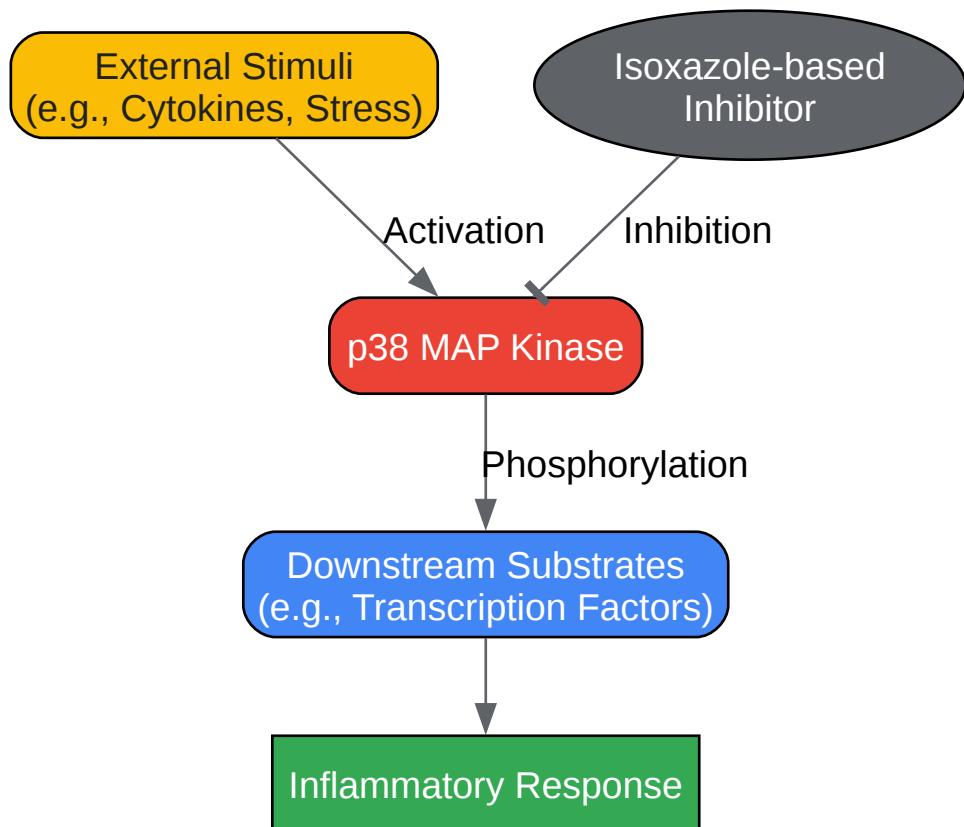
Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group primarily acts as a stable aryl substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This influences the electron density of the isoxazole ring and can modulate the molecule's overall biological activity and pharmacokinetic properties.

Applications in Research and Development

5-(4-Fluorophenyl)isoxazole is a valuable building block in several areas of chemical science.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The isoxazole scaffold is a constituent of drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The fluorophenyl moiety is often incorporated to improve drug-like properties.
- Materials Science: The conjugated system of the molecule makes it a candidate for research into novel organic materials with specific electronic properties, such as organic semiconductors.[1]
- Biochemical Research: Derivatives are used as chemical probes to study the mechanisms of enzymes and receptors, aiding in the understanding of complex biological processes.[1] For example, certain pyridinyl-isoxazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

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Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

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